molecular formula C17H12Cl3N5O2 B1668434 Carboxyamidotriazole CAS No. 99519-84-3

Carboxyamidotriazole

Cat. No. B1668434
Key on ui cas rn: 99519-84-3
M. Wt: 424.7 g/mol
InChI Key: WNRZHQBJSXRYJK-UHFFFAOYSA-N
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Patent
US08377973B2

Procedure details

After protection of the alcohol group in 3,5-dichlorobenzyl alcohol, as the TBDMS ether step (step 1), the ether is reacted with 4 chlorobenzoyl chloride to form the substituted benzophene (step 2). The benzophene is treated with thionyl chloride (step 3) and then with sodium azide (step 4) to form 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide. Reaction of this azide with cyanoacetamide produces L651582 (step 5). Reaction of L651582 with orotic acid forms the L651582 orotate (2:1) (step 6).
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:21])[C:11]=1[C:12](=[O:20])[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)[CH2:5][N:6]=[N+:7]=[N-:8].[C:22]([CH2:24][C:25]([NH2:27])=[O:26])#[N:23]>>[CH:18]1[C:13]([C:12]([C:11]2[C:2]([Cl:1])=[CH:3][C:4]([CH2:5][N:6]3[N:7]=[N:8][C:24]([C:25]([NH2:27])=[O:26])=[C:22]3[NH2:23])=[CH:9][C:10]=2[Cl:21])=[O:20])=[CH:14][CH:15]=[C:16]([Cl:19])[CH:17]=1

Inputs

Step One
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN=[N+]=[N-])C=C(C1C(C1=CC=C(C=C1)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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